![molecular formula C31H21ClN4O2 B5513875 2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)
2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, where specific aldehydes and acetohydrazides react in a solvent like methanol to form Schiff base compounds. These reactions are often characterized by NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis, revealing their structural intricacies (Li Jia-ming, 2009).
Molecular Structure Analysis
Molecular structure analysis of these compounds is typically conducted using single crystal X-ray diffraction, which provides insights into their crystalline forms, space groups, and molecular configurations. For instance, certain related compounds crystallize in specific systems and exhibit unique molecular geometries stabilized by hydrogen bonds and other intermolecular interactions (Nourdine Boukabcha et al., 2019; Oumeria Kourat et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of various derivatives through reactions with different reagents. These reactions are often utilized to explore the chemical properties and reactivity of the core molecule, leading to the synthesis of compounds with potentially novel properties (Xin Zhou & Jing‐jun Ma, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and synthesis methods. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy provide detailed information about the physical characteristics of these molecules (A. Saeed et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are pivotal in understanding the potential applications of these compounds. Studies often involve investigating their behavior in various chemical reactions, interactions with biological molecules, and potential as precursors for further chemical modifications (G. Naganagowda et al., 2014).
Scientific Research Applications
Synthetic Approaches and Structural Analysis
- A study on the synthesis and crystal structure of related Schiff-base compounds showcases the condensation reaction methodology and X-ray single crystal diffraction analysis, providing insights into the structural aspects of such compounds (Li Jia-ming, 2009).
Potential Applications in Material Science
- Research focusing on the synthesis and application of new acetohydrazide derivatives for corrosion inhibition of mild steel in acidic mediums highlights the utility of these compounds in protecting metals. This study demonstrates how the synthesized compounds, related to the query compound, act as efficient corrosion inhibitors due to their ability to form protective films on metal surfaces (M. Yadav et al., 2015).
Antimicrobial and Antifungal Activities
- Several studies have explored the antimicrobial properties of compounds structurally similar to 2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide, indicating potential applications in combating bacterial and fungal infections. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing significant inhibition against various pathogens (Maqbool Ahmed et al., 2006); (Swagatika Ghosh et al., 2015).
Nonlinear Optical Properties and Potential Device Applications
- The nonlinear optical properties of hydrazones structurally related to the query compound have been investigated, indicating their potential as candidates for optical device applications such as optical limiters and switches. This research highlights the importance of such compounds in the development of new materials with desirable optical properties (K. Naseema et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-cyanophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21ClN4O2/c32-25-12-15-29-28(16-25)27(21-6-2-1-3-7-21)17-30(35-29)22-10-13-26(14-11-22)38-20-31(37)36-34-19-24-9-5-4-8-23(24)18-33/h1-17,19H,20H2,(H,36,37)/b34-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIUQJLLLJJLOI-ALQBTCKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]-N'-[(E)-(2-cyanophenyl)methylidene]acetohydrazide |
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